molecular formula C19H20O6S B15158532 1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 819792-82-0

1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B15158532
CAS No.: 819792-82-0
M. Wt: 376.4 g/mol
InChI Key: MJWZMXCOLQYBTJ-UHFFFAOYSA-N
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Description

1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is a key structural motif in many biologically active compounds

Preparation Methods

The synthesis of 1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(methanesulfonyl)benzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system into saturated alcohols.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

Properties

CAS No.

819792-82-0

Molecular Formula

C19H20O6S

Molecular Weight

376.4 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H20O6S/c1-23-17-11-13(12-18(24-2)19(17)25-3)5-10-16(20)14-6-8-15(9-7-14)26(4,21)22/h5-12H,1-4H3

InChI Key

MJWZMXCOLQYBTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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